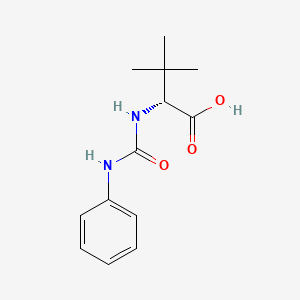
3-Methyl-N-(phenylcarbamoyl)-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(phenylcarbamoyl)-D-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine backbone with a phenylcarbamoyl group attached to the nitrogen atom and a methyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(phenylcarbamoyl)-D-valine typically involves the following steps:
Starting Materials: The synthesis begins with D-valine, phenyl isocyanate, and a methylating agent.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-N-(phenylcarbamoyl)-D-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different functional groups replacing the phenylcarbamoyl group.
科学的研究の応用
3-Methyl-N-(phenylcarbamoyl)-D-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Methyl-N-(phenylcarbamoyl)-D-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The methyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(Phenylcarbamoyl)-D-valine: Lacks the methyl group, which may result in different binding properties and biological activities.
3-Methyl-N-(carbamoyl)-D-valine: Lacks the phenyl group, which may affect its hydrophobic interactions and overall activity.
Uniqueness
3-Methyl-N-(phenylcarbamoyl)-D-valine is unique due to the presence of both the phenylcarbamoyl and methyl groups, which contribute to its specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
827612-23-7 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
(2R)-3,3-dimethyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChIキー |
ISCLPPSUXSPKQD-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


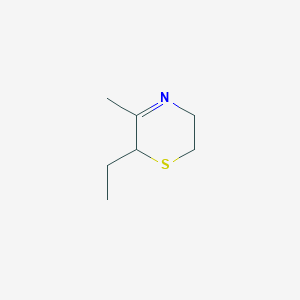
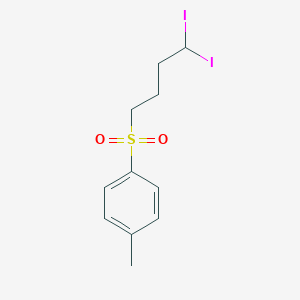

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
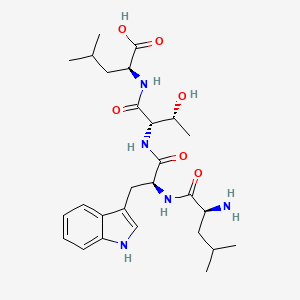
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
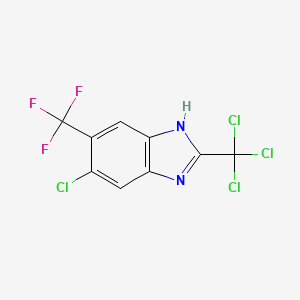
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)

![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
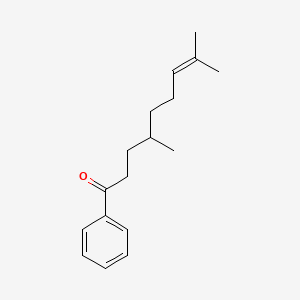
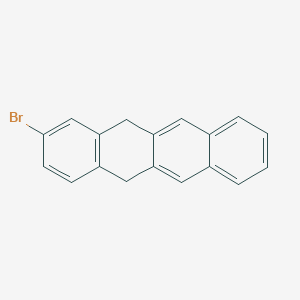
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
